molecular formula C13H16O5 B14514856 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate CAS No. 62545-32-8

3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate

Cat. No.: B14514856
CAS No.: 62545-32-8
M. Wt: 252.26 g/mol
InChI Key: UPZRNCCGEPQAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyl groups, a methylbutanoyl group, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and acylating agents.

    Acylation Reaction: The phenol derivative undergoes an acylation reaction with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or other oxidizing agents to introduce hydroxyl groups at the desired positions on the phenyl ring.

    Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Acylation: Using catalysts to enhance the efficiency of the acylation reaction.

    Controlled Hydroxylation: Employing controlled conditions to achieve selective hydroxylation.

    Purification: Utilizing methods such as recrystallization, chromatography, or distillation to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alcohols, amines, or thiols for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Ethers or esters formed by replacing the hydroxyl groups.

Scientific Research Applications

3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxy-4-(3-methylbutanoyl)-2-(3-methyl-2-buten-1-yl)phenolate: A structurally related compound with additional functional groups.

    3,4-Dihydroxybenzaldehyde: A simpler phenolic compound with similar hydroxyl groups but lacking the acyl and acetate moieties.

Uniqueness

3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62545-32-8

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

[3,5-dihydroxy-4-(3-methylbutanoyl)phenyl] acetate

InChI

InChI=1S/C13H16O5/c1-7(2)4-10(15)13-11(16)5-9(6-12(13)17)18-8(3)14/h5-7,16-17H,4H2,1-3H3

InChI Key

UPZRNCCGEPQAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1O)OC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.